methyl 3-[1-(3-cyanoquinolin-4-yl)piperidine-4-amido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-(1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamido)benzoate” is complex, involving a piperidine ring, a quinoline ring, and a benzoate group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The quinoline ring contains a benzene ring fused with a pyridine moiety .Scientific Research Applications
Metabolism and Disposition
The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist related to the piperidine and quinoline structures, have been studied in humans. This research revealed insights into the drug's metabolic pathways and potential implications for insomnia treatment, demonstrating the importance of understanding the metabolism of complex molecules for therapeutic applications (Renzulli et al., 2011).
Luminescent Properties
Studies on naphthalimides with piperazine substituent highlighted their luminescent properties and photo-induced electron transfer, offering a basis for developing pH probes and understanding the fluorescence quenching mechanisms. This research underscores the potential for developing new luminescent materials based on modifying piperidine derivatives (Gan et al., 2003).
Synthesis and Molecular Structure
Research on tetrahydro-1H-3-benzazepine derivatives and dimethyl 4-cyano-2,3,6,7-tetrahydro-1H-3-benzazonine-5,6-dicarboxylate provides insights into the synthesis and molecular structure of complex molecules, including those involving piperidine rings. This type of research is crucial for the development of new chemical entities with potential pharmacological applications (Soldatenkov et al., 2012).
Biological Evaluation
The synthesis, characterization, and biological evaluation of polyhydroquinoline core moieties based on piperidine derivatives have been explored for their antibacterial, antitubercular, and antimalarial activities. Such studies are vital for discovering new therapeutic agents and understanding the biological activities of novel chemical compounds (Sapariya et al., 2017).
Safety and Hazards
Future Directions
“Methyl 3-(1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamido)benzoate” is used in scientific research, particularly in drug discovery and development, as well as medicinal chemistry studies. The development of fast and cost-effective methods for the synthesis of substituted piperidines like this compound is an important task of modern organic chemistry .
Properties
IUPAC Name |
methyl 3-[[1-(3-cyanoquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-24(30)17-5-4-6-19(13-17)27-23(29)16-9-11-28(12-10-16)22-18(14-25)15-26-21-8-3-2-7-20(21)22/h2-8,13,15-16H,9-12H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFFSDLAPPRYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.